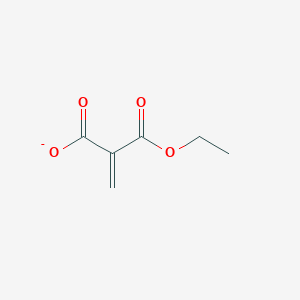
2-(Ethoxycarbonyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)prop-2-enoate is an organic compound with the molecular formula C6H8O4. It is an ester derivative of acrylic acid and is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Ethoxycarbonyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where acrylic acid and ethanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxycarbonyl)prop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in coatings and adhesives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and ethanol.
Common Reagents and Conditions:
Michael Addition: Typically involves nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Polymerization: Initiated by free radicals generated from initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Major Products Formed:
Michael Addition: Produces β-substituted esters.
Polymerization: Results in poly(this compound).
Hydrolysis: Yields acrylic acid and ethanol.
Scientific Research Applications
2-(Ethoxycarbonyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Employed in the modification of biomolecules through Michael addition reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)prop-2-enoate in chemical reactions involves the activation of the double bond and the ester group. In Michael addition reactions, the double bond acts as an electrophile, reacting with nucleophiles to form β-substituted products. In polymerization, the double bond undergoes free radical initiation, leading to the formation of polymer chains.
Comparison with Similar Compounds
Methyl acrylate: Another ester derivative of acrylic acid with a similar reactivity profile.
Ethyl methacrylate: Contains an additional methyl group on the α-carbon, leading to different polymerization properties.
Butyl acrylate: Has a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness: 2-(Ethoxycarbonyl)prop-2-enoate is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ester group provides versatility in chemical modifications, while the double bond allows for polymerization and addition reactions.
Properties
CAS No. |
201225-41-4 |
|---|---|
Molecular Formula |
C6H7O4- |
Molecular Weight |
143.12 g/mol |
IUPAC Name |
2-ethoxycarbonylprop-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-3-10-6(9)4(2)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
InChI Key |
UTZMNZXHLBRTCJ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















